![molecular formula C23H20ClF3N4O2 B6174396 3-{6-chloro-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine CAS No. 2446124-68-9](/img/no-structure.png)
3-{6-chloro-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine
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Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyridazin ring, an oxadiazine ring, and a phenyl ring. The presence of the trifluoromethyl group and the chloro group may contribute to the compound’s reactivity and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which are part of the compound’s structure, are typically synthesized through methods involving an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups can impact the compound’s electronic distribution and steric hindrance .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which could impact its solubility and stability .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(trifluoromethyl)phenylhydrazine, which is synthesized from 3-nitrobenzotrifluoride. The second intermediate is 3-(6-chloro-3-pyridazinyl)phenol, which is synthesized from 3-chloropyridazine and 3-hydroxybenzaldehyde. These two intermediates are then coupled using a condensation reaction to form the final product, 3-{6-chloro-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine.", "Starting Materials": [ "3-nitrobenzotrifluoride", "hydrazine hydrate", "3-chloropyridazine", "3-hydroxybenzaldehyde", "2,4-dimethylbenzyl chloride", "sodium hydride", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 3-(trifluoromethyl)phenylhydrazine:", "- 3-nitrobenzotrifluoride is reacted with hydrazine hydrate in ethanol to form 3-(trifluoromethyl)phenylhydrazine.", "Synthesis of 3-(6-chloro-3-pyridazinyl)phenol:", "- 3-chloropyridazine is reacted with 3-hydroxybenzaldehyde in acetic acid to form 3-(6-chloro-3-pyridazinyl)phenol.", "Synthesis of the final product:", "- 3-(trifluoromethyl)phenylhydrazine is reacted with 2,4-dimethylbenzyl chloride in ethanol to form 3-(2,4-dimethylbenzyl)-N-(trifluoromethyl)aniline.", "- 3-(6-chloro-3-pyridazinyl)phenol is reacted with sodium hydride and potassium carbonate in dimethylformamide to form 3-(6-chloro-3-pyridazinyl)phenoxide.", "- 3-(2,4-dimethylbenzyl)-N-(trifluoromethyl)aniline is reacted with 3-(6-chloro-3-pyridazinyl)phenoxide in ethanol to form the final product, 3-{6-chloro-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine." ] } | |
CAS RN |
2446124-68-9 |
Product Name |
3-{6-chloro-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine |
Molecular Formula |
C23H20ClF3N4O2 |
Molecular Weight |
476.9 |
Purity |
95 |
Origin of Product |
United States |
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